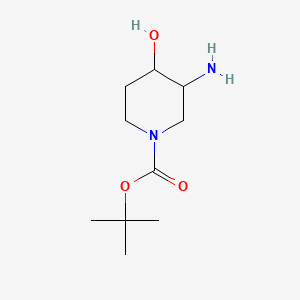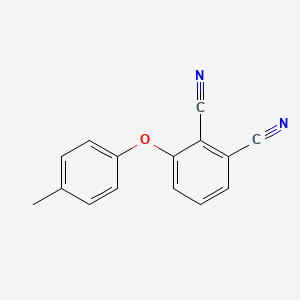
3-(p-Tolyloxy)phthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Tolyloxy)phthalonitrile is a chemical compound with the linear formula C15H10N2O . It is used in the field of chemistry and is often involved in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of phthalonitrile polymers, which are similar to this compound, involves a process called self-condensation . This process is initiated by a nucleophilic attack of a lithium alkoxide (or another strong nucleophile) on the electrophilic carbon of the nitrile, which generates nucleophilic nitrogen that proceeds with the self-condensation process .Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula C15H10N2O . The compound has a molecular weight of 234.26 .Chemical Reactions Analysis
Phthalonitriles, including this compound, are known for their reactivity. They are commonly used in the synthesis of chiral phthalocyanines . The self-condensation of phthalonitriles usually leads to the target phthalocyanines in extremely low yields .Physical and Chemical Properties Analysis
This compound has a molecular weight of 234.26 . It is a solid at room temperature . Unfortunately, no further physical and chemical properties were found in the search results.Mechanism of Action
Safety and Hazards
Future Directions
Phenol derivatives, like 3-(p-Tolyloxy)phthalonitrile, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are being researched for their potential applications in various industries, including plastics, adhesives, and coatings, and for their applications as antioxidants, ultraviolet absorbers, and flame retardants .
Properties
IUPAC Name |
3-(4-methylphenoxy)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-11-5-7-13(8-6-11)18-15-4-2-3-12(9-16)14(15)10-17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJERBWBJRZDWHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652130 |
Source


|
| Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116965-13-0 |
Source


|
| Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


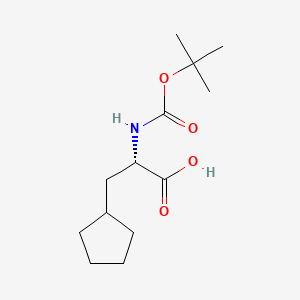



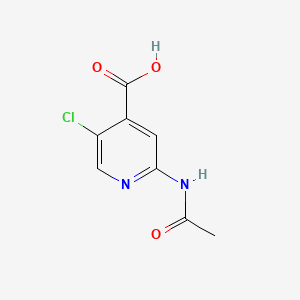
![2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile](/img/structure/B571643.png)


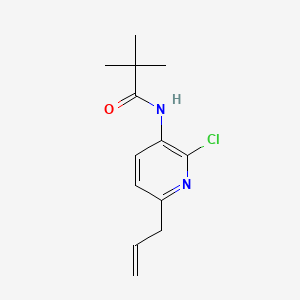
![(R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B571651.png)
![6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B571652.png)
